Sulfo-Cyanine7.5 maleimide

Description

Overview of Cyanine (B1664457) Dyes in Biomedical Science

Cyanine dyes represent a large and versatile class of synthetic organic dyes that are fundamental to a wide range of biomedical applications. creative-diagnostics.comaxispharm.com Structurally, they are characterized by a polymethine chain of conjugated double bonds connecting two nitrogen-containing heterocyclic rings. creative-diagnostics.commdpi.com This conjugated system is responsible for their strong light absorption and intense fluorescence. creative-diagnostics.commdpi.com

One of the key advantages of cyanine dyes is the tunability of their spectral properties. The length of the polymethine chain largely determines the dye's absorption and emission wavelengths. mdpi.com By synthetically modifying this chain, researchers can create a portfolio of dyes that fluoresce across the visible and near-infrared spectrum. creative-diagnostics.com For instance, Cy3 emits greenish-yellow light, while Cy5 is known for its far-red fluorescence. creative-diagnostics.com Dyes like Cy7 operate in the near-infrared range. creative-diagnostics.com

Their high molar extinction coefficients mean they absorb light very efficiently, and many possess high quantum yields, resulting in bright fluorescent signals. crimsonpublishers.com These properties, combined with their good photostability and biocompatibility, have made them indispensable for fluorescently labeling biological macromolecules such as proteins and nucleic acids. axispharm.comnih.govnih.gov This labeling enables researchers to visualize cellular structures, track molecular interactions, and quantify biological processes using techniques like fluorescence microscopy and flow cytometry. axispharm.comnih.gov

Significance of Near-Infrared Fluorophores in Biological Imaging Research

The use of fluorophores that operate in the near-infrared (NIR) region of the electromagnetic spectrum has revolutionized biological imaging, particularly for in vivo studies. The NIR window is typically divided into two main regions: NIR-I (700-950 nm) and NIR-II (1000-1700 nm). researchgate.nettcsedsystem.edunih.gov Sulfo-Cyanine7.5, with an emission maximum around 800 nm, falls squarely within the NIR-I window. glpbio.comantibodies.comaxispharm.com

Imaging within this spectral range offers several distinct advantages over using visible light:

Deeper Tissue Penetration: Biological tissues, such as skin and blood, absorb and scatter light to a much lesser extent in the NIR region compared to the visible spectrum. nih.govnih.gov This allows NIR light to penetrate more deeply into tissues, enabling the visualization of structures and processes within intact organisms. nih.govmdpi.com

Reduced Autofluorescence: Tissues naturally contain molecules (like collagen and flavins) that fluoresce when excited with visible light, creating a background "glow" or autofluorescence that can obscure the signal from a fluorescent probe. This autofluorescence is significantly diminished in the NIR region, leading to a much higher signal-to-noise ratio and improved detection sensitivity. crimsonpublishers.comnih.govnih.gov

Minimal Photodamage: The lower energy of NIR light reduces the risk of photodamage to cells and tissues during prolonged imaging experiments.

These benefits make NIR fluorophores like Sulfo-Cyanine7.5 exceptionally well-suited for applications such as tracking tumor growth, monitoring drug distribution, and visualizing physiological processes in real-time within living animals. axispharm.comnih.gov The development of these probes has been a major focus of research, leading to advanced imaging modalities with high resolution and clarity for both preclinical and potential clinical applications. tcsedsystem.edufrontiersin.org

Role of Maleimide (B117702) Functionality in Research Bioconjugation

The maleimide group is a highly effective chemical tool for bioconjugation, the process of linking molecules together to create new functional hybrids. biosyn.com It is an electrophilic compound that exhibits remarkable selectivity for reaction with thiol (also known as sulfhydryl) groups. windows.netbiosyn.com In the context of biological research, the most relevant thiol-containing molecules are proteins and peptides that possess cysteine residues. windows.netbiosyn.com

The reaction between a maleimide and a thiol, known as a Michael addition, forms a stable thioether bond. biosyn.comatto-tec.com This reaction is highly efficient and proceeds readily under mild, physiological conditions, typically at a pH between 7.0 and 7.5. atto-tec.comresearchgate.net At this pH range, the reaction is chemoselective, meaning the maleimide reacts preferentially with thiols over other functional groups commonly found in proteins, such as amines. atto-tec.combroadpharm.com

This high selectivity is a major advantage, allowing researchers to precisely attach a label, like a fluorescent dye, to a specific site on a protein where a cysteine residue is located. researchgate.netnih.gov While some proteins naturally have accessible cysteine residues, genetic engineering techniques can be used to introduce a cysteine at a desired location for site-specific modification. researchgate.net

However, it is important to note that the stability of the resulting thioether bond can be a concern, as it can undergo a reverse Michael addition, particularly in the presence of other thiols. nih.govulisboa.pt Despite this, maleimide chemistry remains a cornerstone of bioconjugation due to its ease of use, high selectivity, and the wide commercial availability of maleimide-functionalized reagents, including fluorophores like Sulfo-Cyanine7.5. researchgate.netnih.govacs.org

Data Tables

Table 1: Photophysical Properties of Sulfo-Cyanine7.5 Maleimide

| Property | Value | Reference |

| Maximum Excitation (Absλmax) | ~788 nm | antibodies.combroadpharm.comaxispharm.com |

| Maximum Emission (Emλmax) | ~797-808 nm | antibodies.combroadpharm.comaxispharm.com |

| Molar Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | antibodies.combroadpharm.com |

| Fluorescence Quantum Yield | ~0.21 | broadpharm.com |

| Solubility | Good in Water, DMF, DMSO | glpbio.comantibodies.com |

Table 2: Comparison of Cyanine Dye Families

| Dye Family | Typical Excitation Range (nm) | Typical Emission Range (nm) | Common Application Area | Reference |

| Cy3 | ~550 | ~570 | Nucleic Acid/Protein Labeling, Microarrays | creative-diagnostics.com |

| Cy5 | ~650 | ~670 | Far-Red Imaging, Protein Labeling | creative-diagnostics.com |

| Cy7 | ~750 | ~776 | In Vivo Near-Infrared Imaging | creative-diagnostics.com |

Compound Index

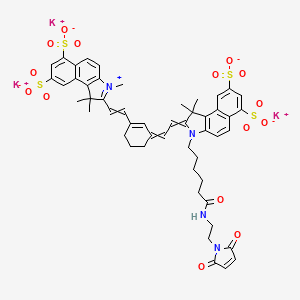

Structure

2D Structure

Properties

Molecular Formula |

C51H51K3N4O15S4 |

|---|---|

Molecular Weight |

1205.5 g/mol |

IUPAC Name |

tripotassium;3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |

InChI Key |

LPYYYGPYGCVNAA-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Sulfo Cyanine7.5 Maleimide and Analogs

Established Synthetic Pathways for Cyanine (B1664457) Dyes

The foundational synthesis of heptamethine cyanine dyes, the class to which Sulfo-Cyanine7.5 belongs, typically involves the condensation of two heterocyclic precursors with a five-carbon polymethine bridge source. A common and established pathway for creating the Sulfo-Cyanine7.5 backbone begins with the assembly of the heptamethine chain through the condensation of 2,3,3-trimethylindolenine (B142774) with a suitable pentamethine synthon, such as glutaconaldehyde (B1235477) dianil hydrochloride, under acidic conditions. vulcanchem.com

The introduction of water-soluble sulfonate groups is a critical step for biological applications. This is often achieved by treating the cyanine backbone with a sulfonating agent like chlorosulfonic acid. vulcanchem.com This reaction typically targets the 5-position of the indole (B1671886) rings. Careful control of reaction conditions, such as maintaining a pH between 2.5 and 3.0 during sulfonation, is crucial to prevent desulfonation. vulcanchem.com Following sulfonation, the product is neutralized, often with potassium hydroxide. vulcanchem.com

The final step in the synthesis of the target compound is the introduction of the maleimide (B117702) group. This is typically achieved by reacting the sulfonated cyanine, which possesses a carboxylic acid handle, with a maleimide-containing amine, such as N-(2-aminoethyl)maleimide. This coupling is facilitated by carbodiimide (B86325) chemistry, for instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form an active ester that readily reacts with the amine. vulcanchem.comresearchgate.net

Modular Synthesis Approaches for Functionalized Cyanine Scaffolds

Modular synthesis offers a versatile strategy for creating a diverse library of functionalized cyanine dyes by introducing functional groups in the final steps of the synthesis. nih.gov This approach is particularly advantageous as it avoids the potential degradation of sensitive functional groups that might occur under the sometimes harsh conditions of cyanine core synthesis. nih.gov

In a typical modular approach, two different indolenine precursors can be synthesized, each bearing a specific functionality. For the synthesis of a maleimide-functionalized dye, one precursor might contain a protected amine or a carboxylic acid, while the other provides the second half of the dye structure. These precursors are then condensed with the polymethine bridge-forming reagent. The final step involves the deprotection and subsequent reaction to install the desired functional group, such as a maleimide. researchgate.net For example, a precursor with a carboxylic acid can be activated in situ with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with an amine-containing linker to which the maleimide is attached. nih.gov This late-stage functionalization allows for the creation of a variety of dyes from a common intermediate.

Solid-Phase Synthesis Techniques for Cyanine Dyes

Solid-phase synthesis presents an attractive alternative to traditional solution-phase methods, offering simplified purification and the potential for combinatorial approaches to generate libraries of cyanine dyes. In this methodology, one of the heterocyclic precursors is immobilized on a solid support, such as a resin. The cyanine dye is then constructed in a stepwise manner on this support.

One common strategy is the "catch-and-release" method. Here, a hemicyanine intermediate is first synthesized in solution and then "caught" by a resin. The second heterocyclic component is then added, and the final, fully formed cyanine dye is cleaved from the solid support. This technique has been successfully applied to the synthesis of various cyanine dyes, including pentamethine analogs.

Another approach involves the direct synthesis on the resin. For instance, a heterocyclic compound can be attached to the solid support, followed by reaction with the polymethine synthon and the second heterocycle. The final dye is then cleaved from the resin. While powerful for generating diversity, solid-phase synthesis of heptamethine cyanines can be challenging, and solution-phase methods often remain the preferred route for large-scale production of specific, highly functionalized dyes like Sulfo-Cyanine7.5 maleimide.

Purification Methodologies in Cyanine Dye Synthesis

The purification of cyanine dyes, particularly highly polar, sulfonated derivatives, is a critical and often challenging step in their synthesis. The presence of multiple charged groups and the tendency of these dyes to aggregate can complicate standard purification techniques.

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for purifying functionalized cyanine dyes to a high degree of purity (>98%). vulcanchem.com Reverse-phase HPLC (RP-HPLC) is particularly common, utilizing C18 columns and gradients of an organic solvent (like acetonitrile) and water, often with an additive such as formic acid or triethylammonium (B8662869) bicarbonate buffer. google.comacs.org For example, a gradient of acetonitrile (B52724) in 0.1 N triethylammonium bicarbonate buffer (pH 7) has been used to purify sulfonated cyanine dyes. google.com

Column Chromatography using alternative stationary phases is also employed. Due to the high polarity of sulfonated cyanines, standard silica (B1680970) gel chromatography can be problematic due to irreversible adsorption. Activated basic aluminum oxide has been used as a cost-effective alternative to C18 adsorbents for the purification of highly polar cyanine dyes. mdpi.com Elution is typically performed with a solvent mixture such as dichloromethane (B109758) and methanol. mdpi.com

Size-Exclusion Chromatography (SEC) is another useful technique, particularly for separating the final dye-protein conjugate from unreacted dye after a labeling reaction. vulcanchem.com Dialysis can also be used for the purification of conjugates with water-soluble sulfo-cyanine dyes to effectively remove unreacted dye material. google.com

The choice of purification method depends on the specific properties of the cyanine dye and the desired level of purity. For a highly pure, reactive compound like this compound, preparative RP-HPLC is generally the method of choice. vulcanchem.comacs.org

Bioconjugation Strategies Utilizing Sulfo Cyanine7.5 Maleimide

Thiol-Maleimide Michael Addition Chemistry for Biomolecule Labeling

The cornerstone of Sulfo-Cyanine7.5 maleimide's application in bioconjugation is the thiol-maleimide Michael addition reaction. This chemical reaction is highly favored for linking biomolecules due to its efficiency, high selectivity for thiol groups, and ability to proceed under mild, aqueous conditions without the need for catalysts or heat. thno.orgaxispharm.com The reaction involves the nucleophilic attack of a thiol group (present in cysteine residues of proteins, for example) on the double bond of the maleimide (B117702) ring, resulting in the formation of a stable thioether bond. axispharm.comthermofisher.com

Reaction Kinetics and Selectivity in Aqueous Research Environments

The reaction between a maleimide and a thiol group is a second-order reaction, meaning its rate is dependent on the concentrations of both the maleimide and the thiol. vulcanchem.com In aqueous environments, the kinetics and selectivity of this reaction are significantly influenced by pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. axispharm.comthermofisher.com Within this range, the maleimide group demonstrates high selectivity for sulfhydryl groups, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com

At pH values above 8.5, the reaction with primary amines becomes more favorable, which can lead to non-specific labeling. thermofisher.com Furthermore, at higher pH, the maleimide group is more susceptible to hydrolysis, where it is converted to a non-reactive maleamic acid, thus losing its ability to conjugate with thiols. thermofisher.com Computational studies and kinetic modeling have shown that the choice of solvent and the presence of initiators can also influence the reaction mechanism and kinetics. rsc.org For instance, the pKa of the thiol-containing molecule can regulate the reaction speed. nih.gov

It is also important to note that while the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. nih.govacs.org This reversibility can be influenced by the presence of other thiols in the environment. nih.gov However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable, ring-opened product. nih.govprolynxinc.com

Site-Specific Conjugation to Cysteine Residues in Proteins

Cysteine is a relatively rare amino acid in many proteins, which makes it an attractive target for site-specific labeling. nih.gov By using site-directed mutagenesis, a cysteine residue can be introduced at a specific location on a protein without significantly altering its structure or function. nih.gov This allows for the precise attachment of this compound to a predetermined site on the protein.

The process of labeling a protein via its cysteine residues involves several key steps. First, any existing disulfide bonds within the protein must be reduced to free up the thiol groups. This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govbiotium.com The maleimide-functionalized dye is then added to the reduced protein solution, and the conjugation reaction is allowed to proceed, usually at a pH between 7.0 and 7.5. biotium.com Following the reaction, any unreacted dye is removed through purification methods such as gel filtration or dialysis. biotium.com The degree of labeling, which is the average number of dye molecules per protein, can then be determined using spectrophotometry. biotium.com Labeling efficiencies for this type of conjugation are often high, typically ranging from 70% to 90%. nih.gov

Conjugation to Proteins and Peptides for Research Probes

The ability to attach this compound to proteins and peptides has made it a valuable tool for creating fluorescent probes for various research applications. lumiprobe.comglpbio.com These labeled biomolecules are particularly useful for in vivo imaging and biodistribution studies due to the dye's NIR fluorescence, which allows for deep tissue penetration. lumiprobe.comvulcanchem.comaxispharm.com

For example, by labeling specific proteins, researchers can track their localization and movement within cells or whole organisms. vulcanchem.com Site-specific labeling with fluorescent dyes like Sulfo-Cyanine7.5 is crucial for techniques such as Förster Resonance Energy Transfer (FRET), which can be used to measure protein-protein interactions or conformational changes within a single protein. core.ac.uk The high selectivity of the maleimide-thiol reaction ensures that the dye is attached at the desired location, which is critical for the accuracy of such measurements. axispharm.comcore.ac.uk

Labeling of Antibodies for Targeted Research Applications

Antibodies are widely used in research and diagnostics due to their high specificity for their target antigens. Covalently attaching this compound to antibodies creates highly specific fluorescent probes for a variety of applications, including immunoassays, flow cytometry, and fluorescence microscopy.

The labeling of antibodies with maleimide dyes can be an alternative to the more common method of targeting primary amines (lysine residues). biotium.com In some cases, amine labeling can interfere with the antibody's binding affinity, and in such situations, targeting the thiol groups in the antibody's hinge region is a preferable approach. biotium.com The process involves the reduction of the antibody's disulfide bonds to generate free thiols, followed by conjugation with the maleimide dye. biotium.com Several commercial kits are available that simplify the process of antibody labeling with cyanine (B1664457) dyes, often providing rapid and efficient conjugation with minimal hands-on time and no need for purification steps. avantorsciences.combiotium.com

Labeled antibodies are also increasingly being used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). In this context, fluorescent labels like Sulfo-Cyanine7.5 can be used to monitor the distribution and efficacy of the ADC in real-time.

Functionalization of Nucleic Acids and Oligonucleotides for Molecular Studies

Fluorescently labeled oligonucleotides are essential tools in numerous genomic assays, including DNA sequencing, polymerase chain reaction (PCR), and genetic analysis. nih.govsci-hub.statdbio.com Sulfo-Cyanine7.5 can be attached to oligonucleotides to create probes for these applications.

The functionalization of oligonucleotides with fluorescent dyes can be achieved through post-synthetic modification. mdpi.com This involves synthesizing an oligonucleotide with a reactive group, such as an amino or thiol group, and then reacting it with the maleimide-functionalized dye. mdpi.com For instance, an amino-modified oligonucleotide can be reacted with a heterobifunctional crosslinker that contains both an amine-reactive group and a thiol-reactive maleimide group, which can then be conjugated to this compound. Alternatively, thiol-modified oligonucleotides can be directly reacted with the maleimide dye. thermofisher.com

These labeled oligonucleotides can be used as probes in hybridization assays, where they bind to complementary DNA or RNA sequences. mdpi.com The fluorescence of the attached dye allows for the detection and quantification of the target nucleic acid. mdpi.com

Strategies for Minimizing Non-Specific Labeling in Complex Biological Systems

Non-specific binding of fluorescent probes can be a significant issue in complex biological systems, leading to high background signals and inaccurate results. nicoyalife.com Several strategies can be employed to minimize non-specific labeling when using this compound.

One key factor is controlling the pH of the reaction environment. As mentioned earlier, maintaining a pH between 6.5 and 7.5 is crucial for ensuring the selectivity of the maleimide-thiol reaction and preventing reactions with other nucleophiles like amines. axispharm.comthermofisher.com

In some cases, excess unreacted maleimide dye can bind non-specifically to proteins or other molecules on a slide or in a sample. tandfonline.com To address this, a thiol-containing blocking agent, such as L-cysteine or 2-mercaptoethanol, can be added to the reaction mixture after the desired conjugation has occurred. thermofisher.comtandfonline.com This blocking agent will react with any remaining maleimide groups, effectively quenching their reactivity and preventing them from binding non-specifically. thermofisher.comtandfonline.com

Other general strategies to reduce non-specific binding in biological assays include:

Adding blocking proteins: Bovine serum albumin (BSA) is commonly used to block non-specific binding sites on surfaces. nicoyalife.comnicoyalife.com

Using surfactants: Non-ionic detergents like Tween 20 can help to reduce hydrophobic interactions that may lead to non-specific binding. nicoyalife.comnicoyalife.com

Adjusting salt concentration: Increasing the ionic strength of the buffer with salts like NaCl can help to shield charged interactions that may cause non-specific binding. nicoyalife.comaatbio.com

For antibody-based applications, non-specific binding can also arise from the Fc region of the antibody interacting with Fc receptors on cells. mblbio.com Using F(ab')2 or Fab fragments of the antibody, which lack the Fc region, can help to mitigate this issue. mblbio.com

Advanced Spectroscopic Characterization and Optical Performance in Research Contexts

Near-Infrared Fluorescence Characteristics for Deep Tissue Penetration in Imaging Research

Sulfo-Cyanine7.5 maleimide (B117702) exhibits fluorescence in the near-infrared spectrum, with an absorption maximum around 788 nm and an emission maximum at approximately 797-808 nm. broadpharm.comaxispharm.com This region of the electromagnetic spectrum, often referred to as the "NIR window," is advantageous for deep tissue imaging because it experiences minimal interference from background autofluorescence. axispharm.com The long wavelengths of light can penetrate tissues more effectively, making Sulfo-Cyanine7.5 an ideal tool for in vivo imaging studies. axispharm.comlumiprobe.com Its spectral properties allow for the visualization of labeled biomolecules, such as proteins and peptides, within intact organisms, which is particularly useful for biodistribution studies. lumiprobe.comglpbio.com

Photophysical Properties Influencing Imaging Performance, Including Photostability and Quantum Yield Implications

The performance of a fluorescent dye in imaging applications is heavily influenced by its photophysical properties. Sulfo-Cyanine7.5 maleimide possesses a high molar extinction coefficient and a notable fluorescence quantum yield, which contribute to its bright fluorescence emission. broadpharm.commedchemexpress.com The quantum yield, a measure of the efficiency of fluorescence, has been reported to be approximately 0.21 to 0.28 in aqueous solutions. broadpharm.comvulcanchem.com This high quantum yield results in bright NIR fluorescence with a low background signal. axispharm.com

Furthermore, the photostability of the dye is a critical factor for long-term imaging experiments. Sulfo-Cyanine7.5 demonstrates excellent photostability, making it a reliable choice for extended studies. axispharm.comaxispharm.com The rigidized cyclohexenyl bridge in its structure helps to reduce non-radiative decay pathways, which in turn enhances its fluorescence quantum yield. vulcanchem.com

Interactive Data Table: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~788 nm | broadpharm.comaxispharm.com |

| Emission Maximum | ~797 - 808 nm | broadpharm.comaxispharm.com |

| Molar Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield | 0.21 - 0.28 | broadpharm.comvulcanchem.com |

Influence of Sulfonate Groups on Aqueous Solubility and Performance in Biological Assays

This compound is characterized by the presence of sulfonate groups, which significantly enhance its water solubility. axispharm.comlumiprobe.com This hydrophilicity is a key advantage for its use in biological assays, as it improves the dye's performance in aqueous environments. axispharm.comaxispharm.com Good solubility in water, as well as in solvents like DMF and DMSO, facilitates the preparation of stock solutions and the labeling of biomolecules in physiological buffers. broadpharm.comglpbio.com The hydrophilic nature of the sulfo- version of Cyanine7.5 makes it particularly well-suited for labeling proteins and peptides for use in various biological applications. lumiprobe.comglpbio.com

Aggregation Phenomena and Mitigation Strategies in Labeled Biomolecules for Enhanced Performance

Cyanine (B1664457) dyes, in general, can be prone to aggregation in aqueous solutions, a phenomenon that can lead to a decrease in their fluorescence quantum yield and photostability. researchgate.net However, the inclusion of sulfonate groups in the structure of Sulfo-Cyanine7.5 helps to mitigate this issue. The negatively charged sulfonate groups can reduce the tendency of the dye molecules to aggregate through electrostatic repulsion. researchgate.net This reduction in aggregation is a significant factor in the enhanced quantum yields and photostability observed for sulfonated cyanine dyes compared to their non-sulfonated counterparts. researchgate.net For optimal performance in labeling reactions, it is often recommended to use a protein concentration of around 2 mg/mL and a pH of 8.5 ± 0.5. medchemexpress.com

Applications of Sulfo Cyanine7.5 Maleimide in Biomedical Research Methodologies

Molecular Imaging Techniques

The unique spectral properties of Sulfo-Cyanine7.5 maleimide (B117702) make it a powerful tool for various molecular imaging techniques, enabling researchers to visualize biological processes at the organismal, cellular, and subcellular levels.

In Vivo Optical Imaging for Deep Tissue Visualization and Biodistribution Studies

One of the most significant applications of Sulfo-Cyanine7.5 maleimide is in in vivo optical imaging. axispharm.com Its emission in the NIR window allows for deep tissue penetration of light, minimizing background signal and enabling the visualization of fluorescently labeled molecules in living animals. axispharm.comlumiprobe.comglpbio.com When conjugated to biomolecules such as antibodies or peptides, this compound acts as a tracer, allowing for real-time monitoring of the biodistribution and accumulation of these molecules in different organs and tissues. lumiprobe.comglpbio.com This is particularly valuable in preclinical research for assessing the targeting efficiency of drug delivery systems and understanding the pharmacokinetics of therapeutic agents. axispharm.com

Fluorescence Microscopy for Cellular and Subcellular Studies

In the realm of cellular biology, this compound serves as a high-resolution imaging agent in fluorescence microscopy. axispharm.comaxispharm.com By labeling specific proteins or cellular components, researchers can visualize their localization and dynamics within cells and subcellular compartments. axispharm.com The high fluorescence intensity and photostability of the dye allow for detailed and prolonged imaging experiments without significant signal loss. axispharm.comaxispharm.com

Flow Cytometry for Cell Analysis and Sorting in Research Protocols

This compound is also utilized in flow cytometry, a technique used to analyze and sort cells based on their fluorescent properties. axispharm.comaxispharm.com When antibodies or other cell-surface binding molecules are labeled with this dye, it allows for the identification and quantification of specific cell populations within a heterogeneous sample. axispharm.com The distinct and bright signal of Sulfo-Cyanine7.5 in the far-red spectrum minimizes spectral overlap with other commonly used fluorophores, making it suitable for multi-color flow cytometry experiments. axispharm.comaxispharm.com

Development of Molecular Probes for Bioanalytical Assays

Beyond direct imaging, this compound is a critical component in the development of molecular probes for various bioanalytical assays. axispharm.comaxispharm.com These probes are designed to detect and quantify specific biological molecules or activities. For instance, it can be incorporated into probes that report on enzyme activity, protein-protein interactions, or the presence of specific biomarkers. The high sensitivity of the NIR fluorescence enables the detection of low-abundance targets in complex biological samples. axispharm.com

Role in Antibody-Drug Conjugate (ADC) Development and Assessment Research

The field of antibody-drug conjugates (ADCs) has significantly benefited from the use of fluorescent dyes like this compound. axispharm.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. axispharm.com

Fluorescent Tracers for Linker Cleavage Efficiency Studies in Preclinical Models

A crucial aspect of ADC design is the linker that connects the antibody to the drug. axispharm.com This linker must be stable in circulation but efficiently cleaved to release the drug upon reaching the target tumor cells. axispharm.comaxispharm.com this compound can be used as a fluorescent tracer to study the efficiency of this linker cleavage in preclinical models. researchgate.net By attaching the dye to the ADC, researchers can use in vivo imaging to monitor the release of the dye-payload conjugate at the tumor site, providing valuable insights into the linker's stability and cleavage kinetics. researchgate.net This information is vital for optimizing the design of ADCs to maximize their therapeutic efficacy while minimizing off-target toxicity. axispharm.comresearchgate.net

Hybrid Imaging Probes for Multimodality Imaging Research

The development of hybrid imaging probes that combine two or more imaging modalities in a single agent is a significant area of research. The goal is to leverage the strengths of different techniques, such as the high sensitivity of positron emission tomography (PET) for whole-body imaging and the high resolution of near-infrared (NIR) optical imaging for intraoperative guidance. nih.gov

In this context, while direct studies specifying this compound were not identified, research using the closely related disulfonated fluorophore, Sulfo-Cyanine7, provides a strong proof of principle. nih.govacs.org In one study, Sulfo-Cyanine7 was integrated into a dual-modality probe for PET and optical imaging. nih.gov The probe was constructed using Fusarinine C (FSC) as a chelator scaffold for the gallium-68 (B1239309) (⁶⁸Ga) radioisotope. nih.gov This chelator was conjugated to both a tumor-targeting peptide (either a minigastrin analogue or an RGD peptide) and the Sulfo-Cyanine7 fluorophore. nih.gov

The resulting bioconjugates were successfully labeled with ⁶⁸Ga and demonstrated high stability and specific binding to their respective cellular receptors in vitro. nih.govacs.org Cell uptake studies showed specific, receptor-mediated internalization of the probes. nih.govacs.org For instance, the minigastrin-based probe, [⁶⁸Ga]Sulfo-Cy7-FSC-MG, showed internalized activity of 4.56 ± 0.39% after 1 hour and 8.75 ± 1.32% after 2 hours in cholecystokinin-2 receptor (CCK2R) expressing cells. nih.govacs.org In vivo studies in tumor-bearing mice confirmed that these hybrid probes could visualize tumors using both PET/CT and optical imaging. nih.govacs.org PET imaging allowed for tumor visualization at earlier time points (60-120 minutes post-injection), while optical imaging provided excellent contrast at later time points (24-72 hours post-injection). nih.gov

The maleimide group of Sulfo-Cyanine7.5 provides a chemoselective handle for reacting with thiol groups on targeting ligands or scaffolds under mild conditions, making it highly suitable for constructing such complex, multi-component imaging agents. nih.gov

| Probe | Target Receptor | IC₅₀ (nM) | Internalized Activity (1h) | Internalized Activity (2h) |

| Sulfo-Cy7-FSC-MG | CCK2R | 2.81 ± 0.66 | 4.56% ± 0.39% | 8.75% ± 1.32% |

| [ⁿᵃᵗGa]Sulfo-Cy7-FSC-MG | CCK2R | 2.68 ± 0.53 | N/A | N/A |

This table presents in vitro characteristics of a hybrid imaging probe utilizing Sulfo-Cyanine7. Data sourced from a study on chelator scaffolding for dual-modality imaging agents. nih.gov

Integration with Polymer and Nanoscale Systems in Research

The conjugation of this compound to polymers and nanoparticles is a key strategy for developing advanced materials for bioimaging, energy transfer studies, and controlled release systems.

Semiconducting polymer dots (Pdots) are exceptionally bright fluorescent nanoparticles that are increasingly used as donors in Förster resonance energy transfer (FRET) applications. researchgate.net Research into FRET systems often involves labeling Pdots with acceptor dyes to study energy transfer dynamics.

While studies specifically using Sulfo-Cyanine7.5 were not available, research on the analogous hydrophilic dye, sulfo-Cy5, demonstrates the principle. In one investigation, green-emitting Pdots were used as FRET donors with two different Cy5 acceptor dyes. researchgate.net A hydrophilic sulfo-Cy5 dye was conjugated to the surface of the Pdots, while a hydrophobic Cy5 dye was partitioned into the Pdot core. researchgate.net FRET was observed in both systems and was dependent on the concentration of the acceptor dye, as confirmed by fluorescence emission spectra, excitation spectra, and lifetime measurements. researchgate.net The study found that stronger quenching of the Pdot emission occurred with the hydrophobic Cy5 dye inside the core, which was attributed to a shorter donor-acceptor distance compared to the surface-conjugated hydrophilic sulfo-Cy5. researchgate.net

These findings show that Pdots are effective FRET donors for acceptor dyes located both at the surface and within the nanoparticle core. researchgate.net The maleimide functionality of Sulfo-Cyanine7.5 would allow for its covalent attachment to thiol-modified Pdots, enabling similar FRET-based investigations in the NIR range.

A significant challenge in drug delivery is localizing therapeutic agents to a specific tissue site for an extended period. Tissue-adhering polymers offer a potential solution to this problem. Research has utilized this compound to track the localization and retention of such polymers.

In one study, a copolymer of poly(acrylic acid-co-styrene), termed AASTY, was investigated for its tissue-retention properties. biorxiv.org To visualize the polymer's biodistribution, it was conjugated with a NIR dye. The study notes the use of sulfo-cyanine7.5-maleimide. biorxiv.org Following intratumoral injection in a mouse cancer model, the fluorescently labeled AASTY-Cy7 conjugate was shown to adhere strongly and rapidly to the local tissue. biorxiv.org Image analysis of the fluorescence signal estimated that the polymer conjugate had a remarkable half-life of 58 hours in the subcutaneous tissue, demonstrating prolonged retention for a water-soluble material. biorxiv.org This research highlights how covalently attaching this compound to a polymer enables the quantitative study of its long-term biodistribution and adherence, which is crucial for developing localized drug delivery systems. biorxiv.org

Cucurbit[n]urils are a family of macrocyclic host molecules that can form stable complexes with guest molecules. This property has been exploited to create polymer nanocapsules with tunable surfaces for bioimaging. While the prompt specified Cucurbit nih.govuril, available research highlights the use of Cucurbit broadpharm.comuril (CB broadpharm.com) in these applications. rsc.orgibs.re.kr

In this research area, CB broadpharm.com-based polymer nanocapsules (CB broadpharm.comPNs) have been developed as a stable and modular platform for in vivo cancer imaging. ibs.re.kr To render these nanocapsules visible in the NIR spectrum, they were covalently conjugated with a cyanine (B1664457) dye. One study used a Sulfo-Cyanine7 NHS ester to label amine-functionalized CB broadpharm.comPNs. ibs.re.kr The strong and specific host-guest interaction between the CB broadpharm.com units on the nanocapsule surface and spermidine (B129725) (spmd) guest molecules was then used for non-covalent surface modification. ibs.re.kr By attaching cancer-targeting ligands (like RGDyk peptide) to spermidine, the researchers could easily functionalize the surface of the Cy7-labeled nanocapsules. rsc.orgibs.re.kr

In vivo imaging experiments in mice bearing tumors demonstrated the effectiveness of this system. The targeted, Cy7-labeled nanocapsules showed significantly higher accumulation in tumors compared to non-targeted nanocapsules, as visualized by NIR fluorescence imaging. ibs.re.kr The use of this compound would be directly applicable for labeling thiol-functionalized versions of these nanocapsules, offering a stable and versatile platform for targeted multimodal imaging research. rsc.org

Conjugation to Tissue-Adhering Polymers for Controlled Release Research

Bioanalytical Applications in Proteomics Research

The maleimide group of Sulfo-Cyanine7.5 makes it an ideal reagent for reacting specifically with free thiol groups on proteins, which is a cornerstone of various proteomics workflows.

Identifying proteins with accessible thiol groups is crucial for understanding redox regulation and for identifying the targets of specific enzymes like thioredoxins. The high sensitivity of fluorescent dyes can be harnessed for this purpose.

While research directly employing Sulfo-Cyanine7.5 for this application was not found, studies using Cy5 maleimide provide a clear methodological precedent. nih.gov In one study, Cy5 maleimide labeling was used to improve the detection of free thiols in native protein extracts from barley seeds. nih.gov This method was used to identify the protein targets of two different thioredoxin h isoforms. nih.gov The use of the highly sensitive Cy5 maleimide dye, combined with large-format two-dimensional gel electrophoresis, resulted in a tenfold increase in the number of detected protein spots compared to previous methods. nih.gov This enhanced sensitivity allowed for the identification of 16 different putative target proteins from 26 distinct spots. nih.gov The successful identification of a known thioredoxin target, the barley alpha-amylase/subtilisin inhibitor, validated the effectiveness of the approach. nih.gov

This research demonstrates that maleimide-functionalized cyanine dyes are powerful tools for sensitive, large-scale screening of protein thiols in complex biological samples. nih.gov The superior NIR properties of Sulfo-Cyanine7.5 would offer advantages in terms of reduced background when using imaging systems compatible with this spectral range.

| Identified Putative Thioredoxin Target Proteins in Barley Seeds (Selected) |

| Alpha-amylase/subtilisin inhibitor (BASI) |

| Serpin-Z4 |

| Non-specific lipid transfer protein 1 |

| Beta-amylase |

| Protein Z |

| D-hordein |

| Glyceraldehyde-3-phosphate dehydrogenase |

This table lists a selection of proteins identified in barley seed extracts using a thiol-reactive Cy5 maleimide labeling strategy. nih.gov

Total Protein Normalization in Electrophoretic and Western Blot Analyses

In the realm of quantitative protein analysis, particularly in electrophoretic and Western blot applications, accurate normalization is paramount to obtaining reliable and reproducible data. Total protein normalization (TPN) has emerged as a superior method to the traditional use of housekeeping genes, which can exhibit variable expression under different experimental conditions. The use of fluorescent dyes to stain the total protein profile on a gel or membrane provides a more accurate representation of sample loading. This compound, with its specific chemical and spectral properties, is a valuable tool for this application.

Total protein staining with fluorescent dyes offers a robust method for normalizing protein levels in quantitative Western blotting. This technique allows for the correction of variability in sample preparation and loading, as well as transfer inconsistencies. The signal from the total protein stain is used to normalize the signal from the target protein, ensuring that any observed differences are due to actual changes in protein expression rather than experimental artifacts.

The maleimide functional group of this compound facilitates its use in TPN by covalently binding to the thiol groups of cysteine residues present in proteins. This stable covalent linkage ensures that the dye remains attached to the proteins throughout the electrophoresis and transfer processes. The reaction between the maleimide group and thiols is specific and efficient under typical protein labeling conditions.

The near-infrared (NIR) spectral properties of Sulfo-Cyanine7.5 are particularly advantageous for TPN. NIR dyes exhibit minimal background autofluorescence from biological samples and membranes, leading to a high signal-to-noise ratio and enhanced sensitivity. This allows for the detection of low-abundance proteins and a broad linear dynamic range for quantification. The fluorescence emission of Sulfo-Cyanine7.5 can be detected using imaging systems equipped with appropriate NIR laser scanners, which are increasingly common in modern research laboratories.

The general workflow for using a thiol-reactive dye like this compound for TPN in Western blotting involves pre-labeling the protein lysate before electrophoresis. In this pre-staining approach, the dye is incubated with the protein sample, where it covalently attaches to the proteins. The labeled lysate is then subjected to SDS-PAGE, and the proteins are transferred to a membrane. The total protein profile can be visualized and quantified on the membrane using a NIR imaging system. Subsequently, the membrane can be probed with primary and secondary antibodies for the detection of the specific protein of interest, often using a different fluorescent channel for multiplexed analysis.

The use of pre-staining with a covalent dye like this compound offers several benefits over post-staining methods. Pre-staining ensures that all proteins are labeled before separation, which can lead to more accurate quantification. Additionally, some total protein staining methods are reversible, allowing for immunodetection in the same channel as the total protein stain.

While specific research findings detailing the use of this compound for total protein normalization are not as widely documented as for some other cyanine dyes, its properties align with the requirements for an effective TPN reagent. The principles of fluorescent TPN are well-established, and the characteristics of this compound make it a suitable candidate for this application.

Below are tables summarizing the key properties of this compound relevant to its application in total protein normalization and a comparison of TPN with the housekeeping gene approach.

Table 1: Properties of this compound for Total Protein Normalization

| Property | Description | Relevance to Total Protein Normalization |

| Reactive Group | Maleimide | Covalently binds to thiol groups (cysteine residues) on proteins, ensuring stable labeling throughout electrophoresis and blotting. |

| Fluorophore | Cyanine7.5 | A near-infrared (NIR) dye with excitation and emission maxima typically around 780-800 nm. |

| Water Solubility | High (due to sulfo- groups) | Allows for direct use in aqueous buffers common for protein samples without the need for organic solvents that can denature proteins. |

| Spectral Range | Near-Infrared (NIR) | Minimizes background autofluorescence from membranes and biological samples, leading to high signal-to-noise ratio and sensitivity. |

| Detection | Fluorescence Imaging Systems | Compatible with common laser-based and CCD imaging systems equipped for NIR detection. |

Table 2: Comparison of Total Protein Normalization (TPN) and Housekeeping Gene (HKG) Normalization

| Feature | Total Protein Normalization (TPN) | Housekeeping Gene (HKG) Normalization |

| Principle | The signal from a specific protein is normalized to the total amount of protein loaded in the lane. | The signal from a specific protein is normalized to the signal of a single, constitutively expressed protein (e.g., GAPDH, β-actin, Tubulin). |

| Accuracy | Generally more accurate as it accounts for all protein in the lane, reducing the impact of variability in a single protein's expression. | Can be inaccurate if the expression of the chosen HKG is affected by the experimental conditions. |

| Linearity | Typically provides a broad linear dynamic range for quantification. | The high abundance of many HKGs can lead to signal saturation, limiting the linear range. |

| Workflow | Involves an additional staining step (pre- or post-transfer). | Requires probing with an additional primary and secondary antibody. |

| Multiplexing | Readily compatible with multiplex fluorescent Western blotting by using spectrally distinct dyes for the target protein and total protein stain. | Can be multiplexed with fluorescent antibodies, but requires careful selection of antibodies raised in different species. |

Comparative Analyses and Advanced Design Considerations for Sulfo Cyanine7.5 Maleimide

Comparison with Other Cyanine (B1664457) Dye Variants and Their Maleimide (B117702) Derivatives

The cyanine dye family offers a broad spectral range, with variants like Cy3, Cy5, and Cy7 being widely used in biological research. apexbt.com Sulfo-Cyanine7.5 maleimide distinguishes itself primarily through its emission in the deeper NIR region (~800 nm), a spectral window where biological tissue has minimal absorbance and autofluorescence, allowing for greater penetration depth and higher signal-to-noise ratios in in vivo imaging. lumiprobe.comaxispharm.comaxispharm.com

Compared to shorter-wavelength cyanines like Sulfo-Cyanine3 maleimide (emits ~564 nm) and Sulfo-Cyanine5 maleimide (emits ~665 nm), this compound is less visible to the human eye and requires specialized electronic detection systems. interchim.frsetabiomedicals.com However, its NIR emission profile is significantly removed from the spectra of common fluorophores, making it an excellent candidate for multiplexing experiments where spectral overlap must be minimized. vulcanchem.cominterchim.fr

The key advantage of sulfonated cyanine dyes, including Sulfo-Cy7.5 maleimide, over their non-sulfonated counterparts is their enhanced water solubility. lumiprobe.comglpbio.com This hydrophilicity, conferred by the sulfonate groups, prevents the aggregation that often plagues non-sulfonated cyanines in aqueous buffers. cambridge.org Aggregation can lead to fluorescence quenching and precipitation, complicating labeling procedures and affecting the stability of the resulting bioconjugate. With sulfonated dyes, labeling reactions can be performed in purely aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins. lumiprobe.com

Sulfo-Cyanine7.5 is often compared to Indocyanine Green (ICG), a clinically approved NIR dye. axispharm.combiopioneer.com.tw While their absorption spectra are similar, Sulfo-Cyanine7.5 derivatives typically exhibit a significantly higher fluorescence quantum yield. interchim.fraxispharm.com This is partly due to structural modifications, such as a rigidized trimethylene or cyclohexenyl bridge in the polymethine chain, which reduces non-radiative decay pathways. biopioneer.com.twvulcanchem.com This structural enhancement results in a brighter signal, making Sulfo-Cyanine7.5 a more efficient fluorophore for demanding in vivo imaging applications. interchim.frvulcanchem.com

Table 1: Comparative Spectral Properties of Maleimide-Functionalized Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Key Features |

|---|---|---|---|---|---|

| Sulfo-Cyanine3 Maleimide | 549 | 564 | 150,000 | 0.04 | Water-soluble; bright red fluorescence. setabiomedicals.comlumiprobe.com |

| Sulfo-Cyanine5 Maleimide | 647 | 665 | 250,000 | 0.27 | Water-soluble; far-red fluorescence, commonly used in multiplexing. interchim.frsetabiomedicals.com |

| Sulfo-Cyanine7 Maleimide | 750 | 773 | 240,600 | 0.13 | Water-soluble; NIR fluorescence with improved photophysical properties from a rigidized core. setabiomedicals.comantibodies.com |

| This compound | 788 | 797-808 | 222,000 | ~0.21-0.28 | Water-soluble; deep NIR fluorescence ideal for in vivo imaging; higher QY than ICG. axispharm.combroadpharm.comvulcanchem.comantibodies.com |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | Low (<0.02) | Clinically approved; similar spectrum to Sulfo-Cy7.5 but lower quantum yield. interchim.fraxispharm.com |

Strategies for Optimizing Dye Properties for Specific Research Needs

Optimizing the properties of this compound is crucial for tailoring its performance to specific applications, particularly for high-sensitivity detection and deep-tissue imaging.

Enhancing Brightness and Photostability: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. A primary strategy for enhancing the quantum yield of Sulfo-Cyanine7.5 has been the rigidization of its polymethine backbone. vulcanchem.com Incorporating a central cyclohexenyl ring or a trimethylene bridge reduces the molecule's flexibility, which in turn minimizes energy loss through non-radiative pathways like photoisomerization. biopioneer.com.twvulcanchem.com This structural constraint leads to a higher fluorescence output and improved photostability, which is essential for long-term imaging studies. axispharm.comvulcanchem.com

Improving Solubility and Preventing Aggregation: For research involving protein labeling in aqueous environments, preventing dye aggregation is paramount. The primary strategy here is sulfonation. The addition of negatively charged sulfonate groups makes the dye highly water-soluble and hydrophilic, which prevents the molecules from stacking and forming non-fluorescent aggregates. apexbt.comcambridge.org This is especially important when a high degree of labeling on a single protein is required.

Optimizing for In Vivo Imaging: The selection of a dye with excitation and emission maxima in the NIR window (700-900 nm) is the most critical factor for in vivo studies. Sulfo-Cyanine7.5, with its emission around 800 nm, is optimally positioned within this window to maximize tissue penetration (up to several millimeters) and minimize background interference from tissue autofluorescence. lumiprobe.comvulcanchem.comvulcanchem.com Recent studies have demonstrated its utility in achieving high tumor-to-background ratios in animal models. vulcanchem.comvulcanchem.com

Ensuring High Purity and Stability: The performance of the dye is also dependent on its purity and stability. Manufacturing processes that utilize reverse-phase HPLC can achieve purities greater than 98%, ensuring that performance is not compromised by contaminating side products. vulcanchem.com For the maleimide functional group, stability against hydrolysis is key. At a physiological pH of 7.4, the maleimide group on Sulfo-Cy7.5 exhibits a half-life of over 24 hours, providing a sufficient window for efficient bioconjugation protocols. vulcanchem.com Lyophilized powders of the dye demonstrate long-term stability when stored correctly at -20°C with a desiccant. biopioneer.com.twvulcanchem.com

Impact of Chemical Modifications on Fluorophore Performance and Bioconjugation Efficiency

Sulfonation: The introduction of sulfonate (-SO₃⁻) groups is the most significant modification for biological applications. This chemical change dramatically increases the dye's hydrophilicity and water solubility. lumiprobe.comglpbio.com This allows for bioconjugation reactions to be carried out in aqueous buffers, eliminating the need for organic co-solvents that can denature proteins. lumiprobe.com Furthermore, the electrostatic repulsion between the charged sulfonate groups prevents dye molecules from aggregating, which mitigates aggregation-induced fluorescence quenching and ensures that the labeled biomolecule remains stable and soluble. cambridge.org

Maleimide Functional Group: The maleimide group provides the dye with its reactivity, enabling site-specific conjugation. lumiprobe.com This group reacts specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, via a Michael addition reaction. researchgate.net This reaction is highly selective and efficient under mild physiological conditions (pH 7.0-7.5), forming a stable covalent thioether bond. researchgate.net The availability of a diverse range of maleimide-derivatized reagents has made this a standard and reliable method for protein labeling. researchgate.net The efficiency of this conjugation typically exceeds 80% when using appropriate molar ratios of dye to protein. vulcanchem.com

Rigidized Heptamethine Core: The core structure of Sulfo-Cyanine7.5, a heptamethine chain flanked by two indolenine rings, determines its NIR spectral characteristics. vulcanchem.com A key innovation in advanced cyanine dyes is the introduction of a rigidizing element, such as a cyclohexenyl ring, into this chain. vulcanchem.com This structural modification reduces the number of non-radiative decay pathways by limiting molecular vibration and rotation, thereby increasing the fluorescence quantum yield and enhancing photostability. vulcanchem.com This leads to a brighter, more robust fluorophore suitable for demanding imaging experiments. axispharm.comvulcanchem.com

Table 2: Impact of Key Chemical Modifications on this compound

| Modification | Effect on Fluorophore Performance | Impact on Bioconjugation Efficiency |

|---|---|---|

| Sulfonation | Increases hydrophilicity and prevents aggregation-induced fluorescence quenching. cambridge.org | Enables reactions in aqueous buffers without organic solvents, preserving protein integrity and improving conjugate solubility. lumiprobe.com |

| Maleimide Group | No direct impact on fluorescence. | Enables highly selective, covalent attachment to thiol groups on biomolecules under mild physiological conditions (pH 7.0-7.5). vulcanchem.comresearchgate.net |

| Rigidized Heptamethine Core | Increases fluorescence quantum yield and photostability by reducing non-radiative decay. vulcanchem.com | No direct impact on the conjugation reaction itself, but improves the performance of the final labeled probe. |

Design of Heterobifunctional Dyes for Multipurpose Molecular Probes

The design of heterobifunctional dyes represents a significant advancement in the creation of sophisticated molecular probes for complex biological studies. These probes incorporate a fluorophore like Sulfo-Cyanine7.5 along with two different reactive functional groups, enabling the simultaneous or sequential linkage of multiple molecular entities.

A common design involves synthesizing an asymmetric cyanine dye that features a maleimide group at one end and a second, different reactive handle, such as an N-hydroxysuccinimide (NHS) ester or an alkyne, at the other. nih.gov The maleimide allows for conjugation to a thiol-bearing molecule (e.g., a protein), while the second functional group can be used to attach another molecule of interest, such as a different protein, a nucleic acid, or a small molecule drug, via amine-reactive chemistry or bioorthogonal "click" chemistry, respectively. nih.gov

Synthetic strategies for these complex molecules are often modular. nih.gov This approach involves building the core dye structure first and then introducing the reactive functional groups in the final steps of the synthesis. This prevents the degradation of sensitive functionalities during the harsh reaction conditions often required for forming the cyanine backbone. nih.gov

An emerging application of this concept is the creation of hybrid imaging agents for multimodal imaging. For example, a Sulfo-Cyanine7 derivative has been successfully conjugated to a chelator scaffold that also contains reactive maleimide groups. nih.govacs.org This design allows for the attachment of a targeting peptide (like RGD) to the maleimides, while the chelator can be used to bind a radiometal like Gallium-68 (B1239309) for positron emission tomography (PET) imaging. nih.govacs.org The resulting probe enables dual-modality fluorescence and nuclear imaging, providing complementary information from a single molecular agent. acs.org Such multipurpose probes are invaluable for in-depth studies of biological processes, drug delivery, and diagnostics. nih.govnih.gov

Table 3: Examples of Heterobifunctional Probes Incorporating Cyanine Dyes

| Probe Design Principle | Reactive Group 1 | Reactive Group 2 | Cyanine Dye Component | Application Example |

|---|---|---|---|---|

| Modular Synthesis | Maleimide | NHS Ester | Cyanine 5 | Covalent linking of a protein (via thiol) to a second amine-containing molecule. nih.govrsc.org |

| Bioorthogonal Ligation | Maleimide | Alkyne / Azide | Sulfo-Cyanine7.5 | Labeling a protein and subsequently attaching an azide-modified biomolecule via copper-catalyzed or strain-promoted click chemistry. nih.gov |

| Hybrid Imaging Agent | Maleimide (multiple) | Carboxylic Acid (activated in situ) | Sulfo-Cyanine7 | Creating a PET/fluorescence imaging probe by attaching targeting peptides to maleimides and the chelator-dye complex to a radiometal. nih.govacs.org |

Emerging Research Directions and Future Perspectives for Sulfo Cyanine7.5 Maleimide

Advancements in Targeted Imaging Probes for Specific Biological Targets

The near-infrared (NIR) fluorescent dye, Sulfo-Cyanine7.5 maleimide (B117702), is increasingly pivotal in the development of sophisticated imaging probes for specific biological targets. Its favorable spectral properties, including excitation and emission in the NIR window (approximately 788 nm and 808 nm, respectively), allow for deep tissue penetration and minimal background autofluorescence, making it ideal for in vivo imaging. axispharm.comaxispharm.com The maleimide functional group facilitates covalent conjugation to thiol (-SH) groups present in biomolecules like peptides and proteins, enabling the creation of targeted probes. broadpharm.comlumiprobe.com

Researchers are actively leveraging these characteristics to design probes for various biological targets. For instance, Sulfo-Cyanine7.5 has been conjugated to targeting moieties for tumor imaging. One study demonstrated the use of Sulfo-Cyanine7.5 labeled anti-EGFR antibodies for the detection of murine glioblastoma, achieving a tumor-to-background ratio of 8.7 ± 1.2 at 24 hours post-injection. vulcanchem.com Another approach involves conjugating the dye to ligands that target specific receptors overexpressed on cancer cells, such as prostate-specific membrane antigen (PSMA). vulcanchem.comtandfonline.com These targeted probes can provide high-contrast images of tumors, aiding in early diagnosis and monitoring of disease progression.

Beyond cancer, research is exploring the use of Sulfo-Cyanine7.5 maleimide in creating probes for other biological processes. For example, it has been used to label µ-opioid receptors to study ligand-induced conformational changes through single-molecule fluorescence. vulcanchem.com Furthermore, a FRET-based glucose sensor was developed by conjugating Sulfo-Cyanine7.5 to a glucose/galactose-binding protein, demonstrating its utility in sensing applications. vulcanchem.com

A significant advancement in this area is the development of dual-modality imaging agents. By incorporating Sulfo-Cyanine7.5 into a scaffold with a chelator for a radionuclide, researchers have created probes for combined PET/CT and optical imaging. nih.govacs.org This hybrid approach allows for both the high sensitivity of PET and the high resolution of optical imaging, providing a more comprehensive view of biological processes in vivo. nih.govacs.org

Integration into Novel Drug Delivery Systems and Theranostic Research Approaches

The unique properties of this compound are also being harnessed in the development of innovative drug delivery systems and theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform. The ability to track the biodistribution of drug carriers in real-time is a key advantage offered by this fluorescent dye. lumiprobe.comglpbio.com

In the realm of drug delivery, this compound can be conjugated to various nanocarriers, such as liposomes, polymers, and nanoparticles, to monitor their accumulation at target sites. For example, antibody-drug conjugates featuring Sulfo-Cyanine7.5 have shown enhanced tumor accumulation in preclinical models. vulcanchem.com This tracking capability is crucial for optimizing the design of drug delivery systems to ensure that the therapeutic payload reaches its intended destination.

The integration of Sulfo-Cyanine7.5 into theranostic platforms is a particularly promising area of research. By labeling a therapeutic agent with this dye, it is possible to simultaneously visualize its delivery and monitor the therapeutic response. For instance, conjugating Sulfo-Cyanine7.5 to PSMA-targeting ligands has enabled the development of agents for both prostate cancer imaging and photothermal therapy. vulcanchem.com The dye absorbs light in the NIR region, generating heat that can be used to selectively destroy cancer cells. vulcanchem.com

Another theranostic strategy involves the use of Sulfo-Cyanine7.5 in conjunction with radionuclides. Dual-labeled agents combining a therapeutic radioisotope with the fluorescent dye allow for both radiotherapy and fluorescence-guided surgery. This approach has the potential to improve the precision of cancer treatment by enabling surgeons to visualize and resect tumors with greater accuracy.

Methodological Innovations in Bioconjugate Characterization and Validation

The successful development and application of this compound-based bioconjugates rely on robust methods for their characterization and validation. Ensuring the purity, stability, and functionality of these conjugates is critical for obtaining reliable and reproducible results in research and potential clinical applications.

Several analytical techniques are employed to characterize this compound bioconjugates. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the conjugate and separating it from unreacted dye and biomolecule. acs.orgresearchgate.net Mass spectrometry (MS) is used to confirm the identity and molecular weight of the conjugate, verifying the successful attachment of the dye to the target molecule. acs.organtibodies.com

Spectroscopic methods are also essential for characterizing the optical properties of the bioconjugates. UV-Vis spectroscopy is used to determine the concentration of the dye and the degree of labeling, while fluorescence spectroscopy confirms that the conjugated dye retains its fluorescent properties. antibodies.com

Validating the biological activity of the bioconjugate is another crucial step. For targeted probes, this involves in vitro assays to confirm that the conjugation process has not compromised the binding affinity of the targeting ligand to its receptor. nih.govacs.org Cell-based assays can be used to assess the uptake and localization of the conjugate within cells. nih.govacs.org For theranostic agents, it is also necessary to validate the therapeutic efficacy of the conjugate, for example, by measuring its cytotoxic effects on cancer cells.

Innovations in this area include the development of more sensitive and high-throughput characterization methods. For instance, advances in mass spectrometry techniques are enabling more detailed analysis of bioconjugates, including the identification of specific conjugation sites. Additionally, new imaging-based assays are being developed to provide more quantitative and dynamic information on the behavior of bioconjugates in biological systems.

Addressing Pharmacokinetic and Background Challenges in Advanced In Vivo Research Applications

Despite the advantages of this compound for in vivo imaging, researchers face challenges related to its pharmacokinetic properties and the potential for background signal. Optimizing the in vivo performance of Sulfo-Cyanine7.5-based probes is an active area of investigation.

To address these challenges, researchers are exploring various strategies to modify the pharmacokinetic properties of Sulfo-Cyanine7.5 bioconjugates. One approach is to incorporate polyethylene (B3416737) glycol (PEG) linkers, which can increase the hydrophilicity and circulation time of the conjugate, potentially reducing non-specific uptake by the reticuloendothelial system. ruixibiotech.com

Another challenge is the potential for non-specific binding of the dye to proteins and other biological components, which can contribute to background fluorescence. vulcanchem.com Careful design of the bioconjugate, including the choice of targeting ligand and the conjugation chemistry, can help to minimize non-specific interactions. Furthermore, advanced imaging techniques and image analysis algorithms are being developed to better distinguish the specific signal from the background noise.

The stability of the maleimide linkage is also a consideration for long-term in vivo studies. While the maleimide group forms a stable covalent bond with thiols, it can be susceptible to hydrolysis or exchange reactions under certain conditions. vulcanchem.com Researchers are investigating alternative conjugation chemistries to create even more stable bioconjugates for applications requiring extended in vivo imaging.

Q & A

Basic Research Questions

Q. What methods are recommended for quantifying the conjugation efficiency of Sulfo-Cyanine7.5 maleimide with thiolated biomolecules?

- Methodological Answer : Conjugation efficiency (CE%) can be determined using spectrophotometry by measuring the absorbance of unreacted dye at 302 nm, as maleimide hydrolysis reduces absorbance at this wavelength . For nanoparticle systems, DNA-PAINT (qPAINT) provides single-molecule resolution to quantify accessible ligands, accounting for PEG chain entanglement and maleimide group burial in nanoparticle cores . Validate results with L-cysteine assays, which typically yield CE% values between 40–50% for small molecules .

Q. How does PEG spacer length influence the accessibility of this compound in nanoparticle conjugates?

- Methodological Answer : Shorter PEG spacers (e.g., PEG1k) improve ligand availability by reducing chain flexibility and entanglement. For PLGA–PEG nanoparticles, ligand availability decreases from ~15% (PEG1k) to <5% (PEG5k) at 30% maleimide content due to PEG miscibility with the hydrophobic core . Optimize PEG length using qPAINT to map ligand density and validate with spectrophotometric CE% calculations (Table S2 in ).

Q. What analytical techniques validate the successful conjugation of this compound to target proteins?

- Methodological Answer : Use HPLC and mass spectrometry (MS) to confirm covalent bonding between the maleimide group and thiols. UV-Vis spectroscopy at 302 nm tracks maleimide hydrolysis, while fluorescence imaging (NIR channel) confirms dye functionality post-conjugation . For quantitative validation, compare experimental ligand counts (via qPAINT) with theoretical estimates, adjusting for hydrolysis losses (~15% under sonication) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental ligand conjugation numbers in nanoparticle systems?

- Methodological Answer : Discrepancies arise from PEG chain entanglement (reducing accessible maleimide groups by ~50%) and hydrolysis . To resolve this:

Use qPAINT to empirically quantify accessible ligands.

Pre-treat nanoparticles with reducing agents (e.g., TCEP) to regenerate maleimide groups post-hydrolysis .

Optimize sonication parameters (temperature <20°C, duration <2h) to minimize hydrolysis .

Reference Table 1 in for CE% corrections based on PEG length and maleimide content.

Q. What strategies mitigate thiosuccinimide bond instability in this compound conjugates during in vivo applications?

- Methodological Answer : Thiosuccinimide bonds are prone to retro-Michael reactions in blood plasma. To enhance stability:

Use "next-generation" maleimides (e.g., bromomaleimide) that form hydrolysis-resistant bonds .

Introduce steric hindrance via PEGylation or protein engineering to shield the bond .

Monitor bond integrity in vivo using fluorescence quenching assays or MALDI-MS to detect hydrolysis byproducts .

Q. How can multiplex labeling with this compound be optimized to avoid cross-reactivity in complex biological systems?

- Methodological Answer :

Employ orthogonal conjugation strategies (e.g., combining maleimide with click chemistry) to label distinct thiol populations .

Pre-block free thiols with iodoacetamide before maleimide incubation to limit non-specific binding .

Validate specificity using SDS-PAGE with fluorescence scanning and MALDI-MS to confirm labeled targets .

Data Contradiction and Experimental Design

Q. How should researchers interpret conflicting data on maleimide availability in nanoparticle formulations?

- Methodological Answer : Discrepancies between theoretical and experimental ligand counts (e.g., 6 vs. 77 ligands for 10% maleimide content ) stem from:

- PEG Entanglement : Use TEM or cryo-EM to visualize PEG layer morphology and correlate with qPAINT data .

- Hydrolysis : Pre-measure maleimide content via UV-Vis (302 nm) and adjust CE% calculations .

- Batch Variability : Standardize nanoparticle synthesis protocols (e.g., solvent evaporation rates) to minimize variability .

Q. What controls are essential for ensuring reproducibility in this compound-based experiments?

- Methodological Answer : Include:

Negative Controls : Maleimide-free nanoparticles to assess non-specific binding .

Hydrolysis Controls : Pre-hydrolyzed maleimide samples to quantify background fluorescence .

Thiol Blocking Controls : Iodoacetamide-treated samples to confirm conjugation specificity .

Document all parameters (e.g., sonication time, pH) in supplementary materials per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.